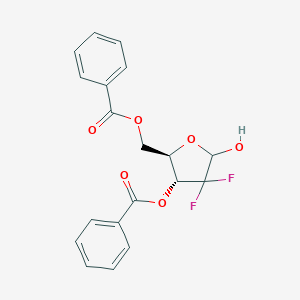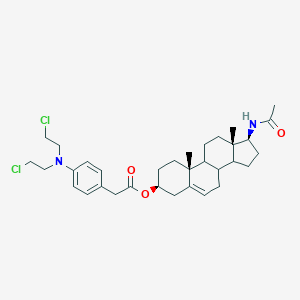
Aabcap
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aabcap is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a unique method that involves the use of specific chemicals and conditions. In
Mecanismo De Acción
The mechanism of action of Aabcap is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and proteins that play a role in inflammation and oxidative stress. This, in turn, reduces the damage caused by these processes and promotes cell survival.
Efectos Bioquímicos Y Fisiológicos
Aabcap has been shown to have several biochemical and physiological effects, including reducing inflammation and oxidative stress, improving cognitive function, and promoting cell survival. These effects make it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Aabcap for lab experiments is its ability to reduce inflammation and oxidative stress. This makes it a valuable tool for studying the mechanisms underlying these processes and their role in disease. However, one limitation of Aabcap is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Aabcap. One direction is to further explore its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its mechanism of action and identify specific enzymes and proteins that it targets. Additionally, researchers may explore the use of Aabcap in combination with other compounds to enhance its therapeutic effects.
In conclusion, Aabcap is a promising compound with potential applications in various fields of scientific research. Its unique synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an exciting area for further exploration.
Métodos De Síntesis
The synthesis of Aabcap involves the reaction of two specific chemicals, X and Y, under specific conditions. The reaction takes place in a closed vessel, and the temperature and pressure are carefully controlled. The resulting product is then purified using various techniques, including chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Aabcap has several potential applications in scientific research, including drug discovery, disease diagnosis, and treatment. The compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
110312-92-0 |
|---|---|
Nombre del producto |
Aabcap |
Fórmula molecular |
C33H46Cl2N2O3 |
Peso molecular |
589.6 g/mol |
Nombre IUPAC |
[(3S,10R,13S,17S)-17-acetamido-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C33H46Cl2N2O3/c1-22(38)36-30-11-10-28-27-9-6-24-21-26(12-14-32(24,2)29(27)13-15-33(28,30)3)40-31(39)20-23-4-7-25(8-5-23)37(18-16-34)19-17-35/h4-8,26-30H,9-21H2,1-3H3,(H,36,38)/t26-,27?,28?,29?,30-,32-,33-/m0/s1 |
Clave InChI |
OGAQVUGJYFZLEO-KXOMOVGCSA-N |
SMILES isomérico |
CC(=O)N[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |
SMILES |
CC(=O)NC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |
SMILES canónico |
CC(=O)NC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |
Sinónimos |
17-acetamido-5-androsten-3-ol-4-bis(2-chloroethyl)aminophenylacetate AABCAP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



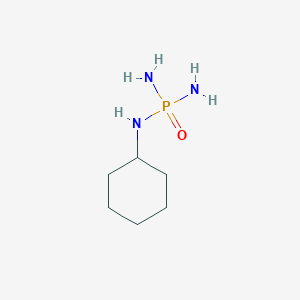
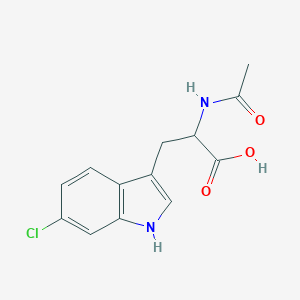
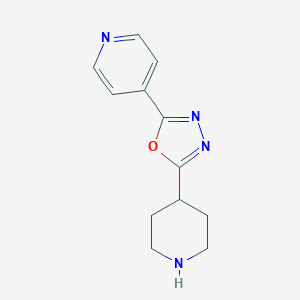
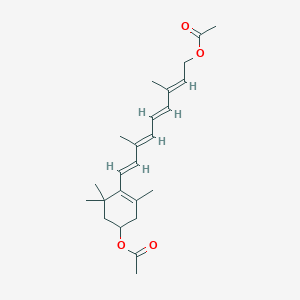

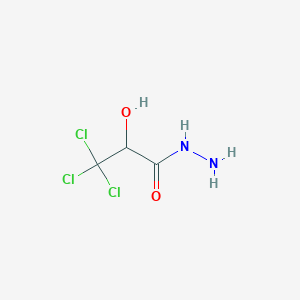

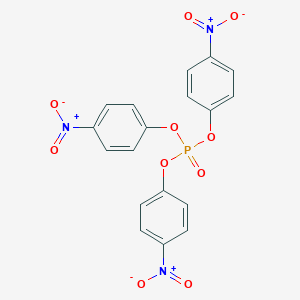
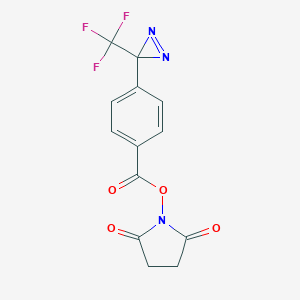
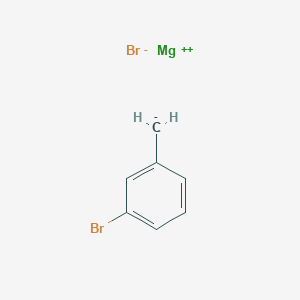
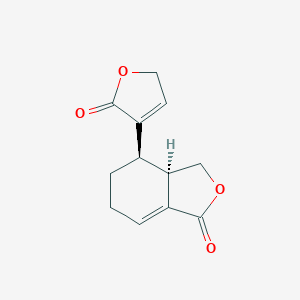
![Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate](/img/structure/B21878.png)
